![molecular formula C19H17Cl2NO2S B15054028 N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054028.png)
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a STING agonist, it binds to the stimulator of interferon genes (STING) protein, triggering the IRF and NF-κB pathways. This leads to the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses and exert antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylbenzofuran-2-carboxamide: Another compound with similar structural features but different biological activities.
N-phenylbenzo[b]thiophene-2-carboxamide: Shares the benzo[b]thiophene core but with different substituents.
Uniqueness
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide is unique due to its specific substituents, which confer distinct biological activities such as STING-agonistic activity and modulation of amyloid beta aggregation .
Propriétés
Formule moléculaire |
C19H17Cl2NO2S |
|---|---|
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
N-(4-butoxyphenyl)-3,4-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H17Cl2NO2S/c1-2-3-11-24-13-9-7-12(8-10-13)22-19(23)18-17(21)16-14(20)5-4-6-15(16)25-18/h4-10H,2-3,11H2,1H3,(H,22,23) |
Clé InChI |
XCRJVQSJCUUIIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



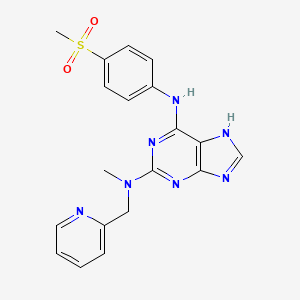
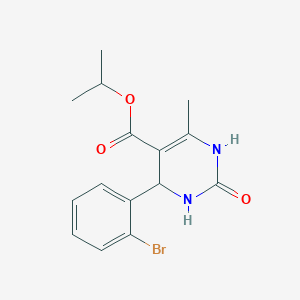
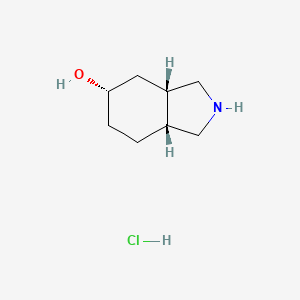
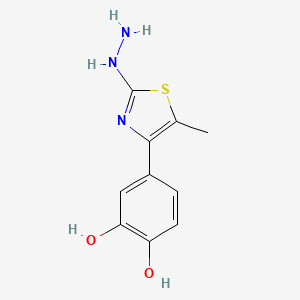

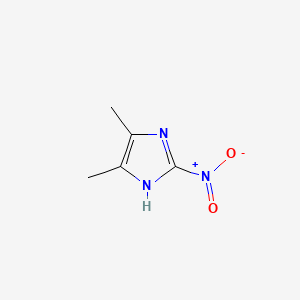
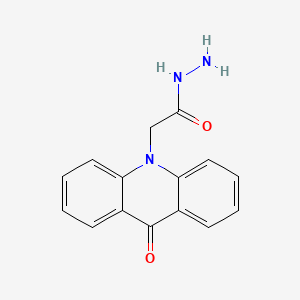


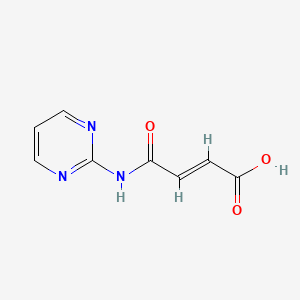
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine](/img/structure/B15054046.png)
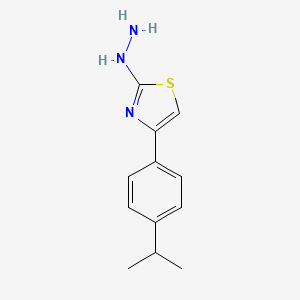
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
